molecular formula C11H16O5 B8618058 2,2-Dimethyl-5-(3-methylbutanoyl)-1,3-dioxane-4,6-dione CAS No. 86238-65-5

2,2-Dimethyl-5-(3-methylbutanoyl)-1,3-dioxane-4,6-dione

Cat. No. B8618058
Key on ui cas rn: 86238-65-5
M. Wt: 228.24 g/mol
InChI Key: URSUPUPFANZCFJ-UHFFFAOYSA-N
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Patent
US08835426B2

Procedure details

To a solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (14.4 g, 0.1 mol) and pyridine (19.4 mL) in CH2Cl2 (150 mL) at 0° C., a solution of 3-methylbutyryl chloride (12 g, 0.1 mmol) in CH2Cl2 (140 mL) was added slowly. The reaction mixture was stirred for 1 h at 0° C. and for a further 1 h at rt. The mixture was concentrated to give a residue, which was diluted with EtOAc (500 mL) and filtered. The filtrate was washed with 10% aq Na2CO3 (200 mL) and water (200 mL). The combined aqueous layers were extracted with EtOAc (100 mL). The combined organic layers were washed with brine (100 mL), dried over MgSO4 and concentrated to give crude 5-(3-methylbutanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (26 g), which was used in the next step without further purification.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
19.4 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[O:7][C:6](=[O:8])[CH2:5][C:4](=[O:9])[O:3]1.N1C=CC=CC=1.[CH3:17][CH:18]([CH3:23])[CH2:19][C:20](Cl)=[O:21]>C(Cl)Cl.CCOC(C)=O>[CH3:17][CH:18]([CH3:23])[CH2:19][C:20]([CH:5]1[C:6](=[O:8])[O:7][C:2]([CH3:10])([CH3:1])[O:3][C:4]1=[O:9])=[O:21]

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Name
Quantity
19.4 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
12 g
Type
reactant
Smiles
CC(CC(=O)Cl)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
140 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h at 0° C. and for a further 1 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue, which
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with 10% aq Na2CO3 (200 mL) and water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted with EtOAc (100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CC(=O)C1C(OC(OC1=O)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: CALCULATEDPERCENTYIELD 113914.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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